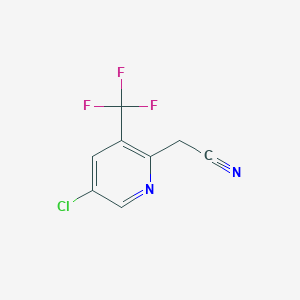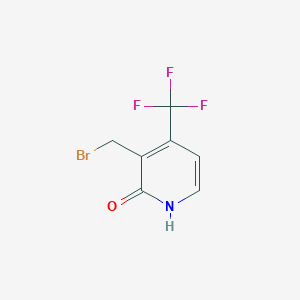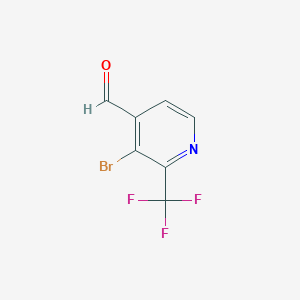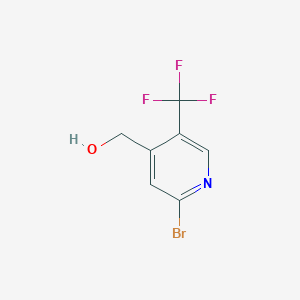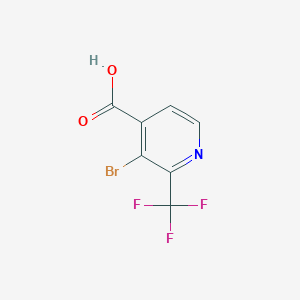
3-Brom-2-(Trifluormethyl)isonicotinsäure
Übersicht
Beschreibung
3-Bromo-2-(trifluoromethyl)isonicotinic acid is a useful research compound. Its molecular formula is C7H3BrF3NO2 and its molecular weight is 270 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-(trifluoromethyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-(trifluoromethyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Baustein für die organische Synthese
„3-Brom-2-(Trifluormethyl)isonicotinsäure“ kann als Baustein in der organischen Synthese dienen, insbesondere bei der Herstellung von β-substituierten Acrylaten. Diese Anwendung ähnelt der von „3-Brom-2-(Brommethyl)propionsäure“, die zur Herstellung verschiedener Propionate und Propionatderivate verwendet wird .
Synthese von multifunktionalisierten Verbindungen
Diese Verbindung kann zur Synthese von multifunktionalisierten α-Trifluormethyl-α,β-ungesättigten Lactonen und Trifluormethylpyrazolinonen verwendet werden, ähnlich wie bei der Verwendung von „3,3-Dibrom-2-Trifluormethylacrylsäureethylester“ in vielseitigen Synthesewegen .
Agrochemische Industrie
In der Agrochemie werden Derivate des Trifluormethylpyridins (TFMP), die eine ähnliche Trifluormethylgruppe wie unsere Verbindung aufweisen, zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt. Daher könnte „this compound“ potenziell für die Entwicklung neuer Agrochemikalien eingesetzt werden .
Pharmazeutische Industrie
Angesichts der Bedeutung von Trifluormethylpyridinderivaten in der Pharmazie könnte „this compound“ auch in der Arzneimittelentwicklung Anwendung finden, insbesondere für Arzneimittel, die eine Trifluormethylgruppe für ihre biologische Aktivität benötigen .
Löslichkeitsstudien
Die Löslichkeit von Nicotinsäure und Isonicotinsäure wurde umfassend untersucht. Als Isonicotinsäurederivat könnte „this compound“ ähnlichen Löslichkeitsstudien unterzogen werden, um sein Verhalten in verschiedenen Lösungsmitteln zu bestimmen, was für seine Anwendung in verschiedenen Bereichen entscheidend ist .
Wirkmechanismus
Target of Action
3-Bromo-2-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, the compound interacts with the palladium catalyst in a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound, being a boron reagent, donates its organic group to the palladium catalyst .
Biochemical Pathways
The SM coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound, as a boron reagent, plays a crucial role in these pathways by facilitating the transmetalation process .
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of many organic compounds .
Biochemische Analyse
Biochemical Properties
3-Bromo-2-(trifluoromethyl)isonicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For example, it can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The bromine and trifluoromethyl groups contribute to the compound’s ability to form stable complexes with enzymes, thereby modulating their catalytic activity. Additionally, 3-Bromo-2-(trifluoromethyl)isonicotinic acid can bind to proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of 3-Bromo-2-(trifluoromethyl)isonicotinic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Moreover, 3-Bromo-2-(trifluoromethyl)isonicotinic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell. These changes can have downstream effects on cellular metabolism, influencing the production and utilization of metabolites .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-2-(trifluoromethyl)isonicotinic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, through non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, 3-Bromo-2-(trifluoromethyl)isonicotinic acid can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and altering the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-(trifluoromethyl)isonicotinic acid can change over time due to factors such as stability and degradation. This compound has been shown to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that 3-Bromo-2-(trifluoromethyl)isonicotinic acid can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-(trifluoromethyl)isonicotinic acid in animal models vary with different dosages. At lower doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Threshold effects have been observed, where a specific dosage is required to elicit a measurable biological response. Additionally, high doses of 3-Bromo-2-(trifluoromethyl)isonicotinic acid can result in toxic effects, such as organ damage or systemic toxicity, highlighting the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
3-Bromo-2-(trifluoromethyl)isonicotinic acid is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. The interaction of 3-Bromo-2-(trifluoromethyl)isonicotinic acid with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Bromo-2-(trifluoromethyl)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester 3-Bromo-2-(trifluoromethyl)isonicotinic acid, influencing its localization and distribution within the cell. These interactions can affect the compound’s bioavailability and biological activity .
Subcellular Localization
The subcellular localization of 3-Bromo-2-(trifluoromethyl)isonicotinic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biological effects. The localization of 3-Bromo-2-(trifluoromethyl)isonicotinic acid can impact its activity and function, as different cellular compartments provide distinct microenvironments that can modulate the compound’s interactions with biomolecules .
Eigenschaften
IUPAC Name |
3-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPUOEWGAHUJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



